Trifluoroethenesulfonyl fluoride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethanesulfonyl fluoride (CF3SO2F) has been reported in the literature . The compound was generated ex situ in a two-chamber system and used as a new SuFEx handle to efficiently synthesize triflates and triflamides . This protocol lends itself to peptide modification or to telescoping into coupling reactions .

Chemical Reactions Analysis

Trifluoromethanesulfonyl fluoride has been used in SuFEx (Sulfur (VI) Fluoride Exchange) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It has been used to efficiently synthesize triflates and triflamides .

Applications De Recherche Scientifique

Energy Storage and Conversion

Fluorides, including trifluoroethenesulfonyl fluoride, have garnered interest in the field of energy storage and conversion. Particularly in Li-ion technology, fluorides offer the potential for enhanced energy storage through more-than-one electrode reaction. The use of transition metal fluorides like MnF3, FeF3, and others in reaction with lithium can lead to high theoretical capacities, which is significant in the advancement of commercial cells (Conte & Pinna, 2014).

Catalytic Fluoride-Rebound Mechanism

The catalytic fluoride-rebound mechanism is a notable application in chemical synthesis, particularly in trifluoromethylation. This process involves the abstraction of fluoride from a CF3 group in a gold complex, facilitating the formation of carbon-trifluoromethyl bonds. Such mechanisms are critical for introducing radioactive fluoride substituents for positron emission tomography applications, showing the versatility of fluorides in both pharmaceutical and imaging fields (Levin et al., 2017).

Perfluoroalkylsulfonyl (PFS) Linker in Organic Synthesis

The use of perfluoroalkylsulfonyl (PFS) fluoride, a variant of this compound, as a traceless linker in solid-phase organic synthesis, represents another application. This methodology involves the coupling of a phenol to create a stable arylsulfonate, which can then be used in various synthetic procedures. This application highlights the role of fluorides in enhancing the efficiency and versatility of organic synthesis (Pan & Holmes, 2001).

Environmental Impact Studies

Studies on perfluorooctanesulfonyl fluoride, a related compound, have been conducted to understand its presence in human blood from various countries. This research is crucial for assessing the environmental impact and human exposure to such fluorinated compounds, which are prevalent in consumer products (Kannan et al., 2004).

Aromatic Trifluoromethylation

This compound plays a significant role in the aromatic trifluoromethylation process. This process is vital for the creation of fluorine-containing pharmaceuticals and agrochemicals, demonstrating the compound's importance in the development of new methods for introducing fluorine into organic molecules (Tomashenko & Grushin, 2011).

Use in Transition Metal-Catalyzed Reactions

Perfluoroalkane-sulfonates, including derivatives of this compound, are used in transition metal-catalyzed reactions. These compounds offer advantages over traditional triflates in such reactions, underlining their significance in laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Safety and Hazards

Orientations Futures

Trifluoromethanesulfonyl fluoride has been identified as a promising compound in SuFEx chemistry, with potential applications in the synthesis of functional molecules . It’s also been suggested as an eco-friendly gas with good dielectric performance and the potential to replace sulfur hexafluoride (SF6), commonly used in high-voltage electrical equipment .

Mécanisme D'action

Target of Action

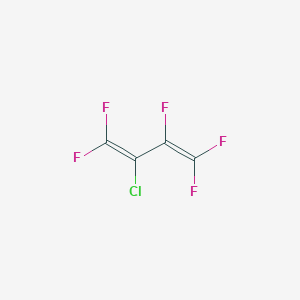

Trifluoroethenesulfonyl fluoride is a perfluorinated compound that is primarily used for the production of fluoropolymers . It is produced by the reaction of hydrogen fluoride with trifluoroethanesulfonyl chloride .

Mode of Action

It is known that this compound is a strong electrophile, useful for introducing the triflyl group, cf3so2 . This suggests that this compound may interact with its targets by donating the triflyl group.

Biochemical Pathways

this compound is used in the Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction designed to assemble functional molecules quickly and modularly . It is used as a SuFEx handle to efficiently synthesize triflates and triflamides . This suggests that this compound may affect the biochemical pathways involved in the synthesis of these compounds.

Result of Action

The primary result of the action of this compound is the production of fluoropolymers . These polymers have a wide range of applications, including in the pharmaceutical and industrial sectors .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its use in the SuFEx chemistry can be affected by the presence of water, which has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . Furthermore, the presence of fluoride in the environment can have both beneficial and harmful effects on human health, depending on its concentration and the amount of fluoride ingested over time .

Propriétés

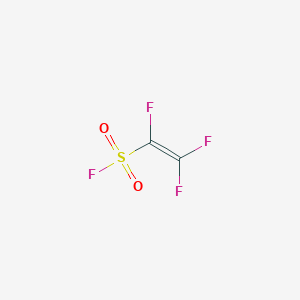

IUPAC Name |

1,2,2-trifluoroethenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4O2S/c3-1(4)2(5)9(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARLOMBMXGVKNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)S(=O)(=O)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377828 | |

| Record name | Trifluoroethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

684-10-6 | |

| Record name | 1,2,2-Trifluoroethenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=684-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroethenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

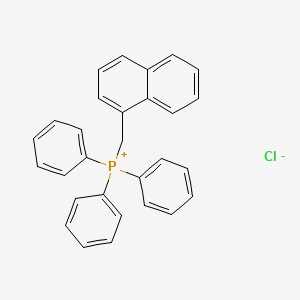

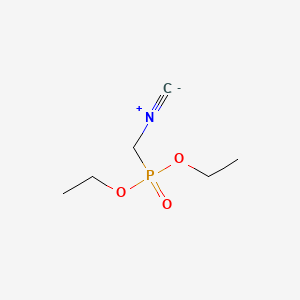

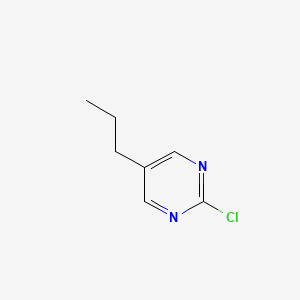

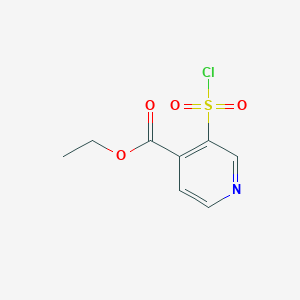

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Methylpiperidin-4-yl)methyl]piperazine](/img/structure/B1585671.png)